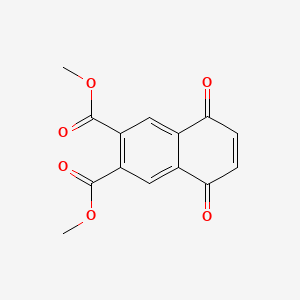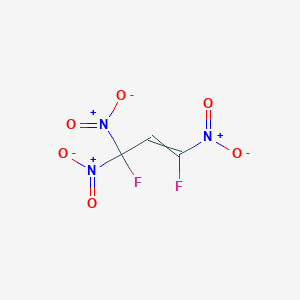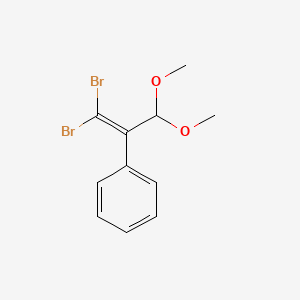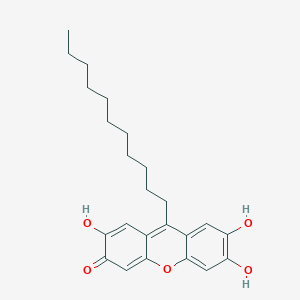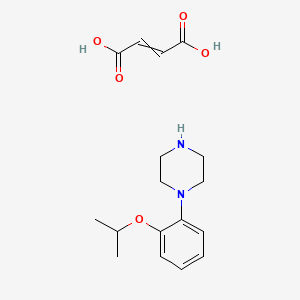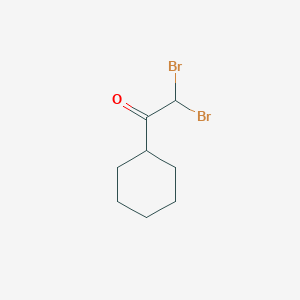
2,2-Dibromo-1-cyclohexylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-cyclohexylethan-1-one is an organobromine compound with the molecular formula C8H12Br2O It is characterized by the presence of two bromine atoms attached to the same carbon atom, which is also bonded to a cyclohexyl group and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-cyclohexylethan-1-one typically involves the bromination of cyclohexyl ketones. One common method is the addition of bromine to cyclohexyl ethylene ketone in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibromo-1-cyclohexylethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Hydroxide ions in aqueous or alcoholic medium.
Elimination: Strong bases like potassium tert-butoxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Hydroxy derivatives.
Elimination: Alkenes.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-cyclohexylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-cyclohexylethan-1-one involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to participate in nucleophilic substitution and elimination reactions. The carbonyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromocyclohexane: Similar in structure but lacks the carbonyl group.
2,2-Dibromo-1-phenylethan-1-one: Similar but with a phenyl group instead of a cyclohexyl group.
1,2-Dibromoethane: A simpler structure with two bromine atoms on adjacent carbons.
Uniqueness: 2,2-Dibromo-1-cyclohexylethan-1-one is unique due to the presence of both a cyclohexyl group and a carbonyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
112741-18-1 |
|---|---|
Molekularformel |
C8H12Br2O |
Molekulargewicht |
283.99 g/mol |
IUPAC-Name |
2,2-dibromo-1-cyclohexylethanone |
InChI |
InChI=1S/C8H12Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h6,8H,1-5H2 |
InChI-Schlüssel |
TZHHAYQSRLBLCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)
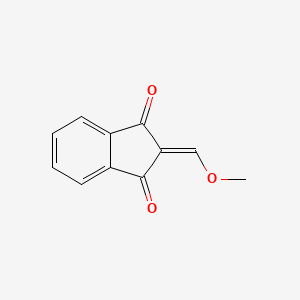
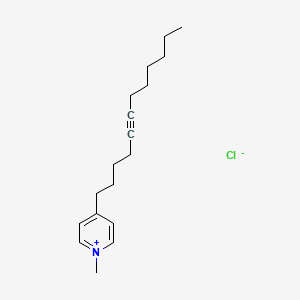


![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

